molecular formula C8H6FNO4 B1446862 5-Fluoro-2-methoxy-4-nitrobenzaldehyde CAS No. 678969-88-5

5-Fluoro-2-methoxy-4-nitrobenzaldehyde

Cat. No.: B1446862
CAS No.: 678969-88-5
M. Wt: 199.14 g/mol
InChI Key: LGLPADRUFKEHBY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-4-nitrobenzaldehyde is a chemical compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6FNO4/c1-14-8-3-6 (9)5 (4-11)2-7 (8)10 (12)13/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 199.14 .

Scientific Research Applications

Radiopharmaceutical Synthesis
5-Fluoro-2-methoxy-4-nitrobenzaldehyde and its derivatives are used as precursors in the synthesis of radiopharmaceuticals for positron emission tomography. Notably, substituted nitrobenzaldehydes, including fluorine-18 labeled derivatives, serve as precursors for creating important radiopharmaceutical agents like fluorine-18 labeled catecholamines and 6-[18F]fluoro-l-DOPA. These compounds are crucial in PET imaging for their high and stable radiofluorination yields, an aspect vital for automated RPA synthesis in modern synthesis apparatus (Orlovskaja et al., 2016).

Nucleophilic Substitution Studies
Methoxy-substituted ortho-nitrobenzaldehydes, including this compound, are studied for their behavior in nucleophilic substitution reactions. These studies are foundational in the synthesis of aromatic amino acids, where the replacement of nitro groups by fluoride ions is explored. The reaction rates and yields of these processes provide critical insights into the synthesis pathways of complex molecules (Shen et al., 2009).

Anticancer Agent Synthesis
Fluorinated analogs of this compound are synthesized and used in the production of anticancer agents like combretastatins. These compounds, after being subjected to processes like the Wittig synthesis, show significant potential in inhibiting cancer cell growth, indicating their importance in cancer treatment research (Lawrence et al., 2003).

Chemical Behavior and Reaction Mechanism Analysis
The chemical behavior and reaction mechanisms of compounds like this compound are studied in detail. This includes analyzing their molecular geometries, internal rotational barriers, and vibrational spectra. Such studies are critical for understanding the reactivity and stability of these compounds under various conditions, which is essential in their application in more complex chemical syntheses (Chen & Chieh, 2002).

Properties

IUPAC Name

5-fluoro-2-methoxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8-3-7(10(12)13)6(9)2-5(8)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLPADRUFKEHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 0.524 g (3.80 mmole) of potassium carbonate, 0.5 mL of iodomethane and 8 mL of dimethylformamide was added, dropwise, a solution of 0.141 g (0.76 mmole) of 5-fluoro-2-hydroxy-4-nitro-benzaldehyde (IV.46b) in 1 mL of dimethylformamide. The resulting dark red solution was stirred at room temperature for 3 hours. The mixture was poured into 50 mL of water and extracted three times with 25 mL of ethyl acetate. The combined organic layers were washed three times with 25 mL of water, once with 25 mL of brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 0.143 g of 5-fluoro-2-methoxy-4-nitro-benzaldehyde (IV.46c) as a yellow solid.
Quantity
0.524 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
5-fluoro-2-hydroxy-4-nitro-benzaldehyde
Quantity
0.141 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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